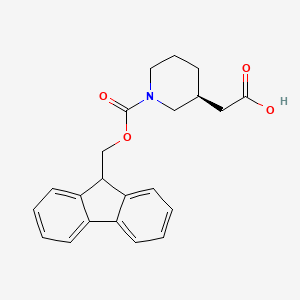

(S)-(1-Fmoc-piperidin-3-yl)-acetic acid

Overview

Description

(S)-(1-Fmoc-piperidin-3-yl)-acetic acid is a chemical compound that features a piperidine ring substituted with a fluorenylmethyloxycarbonyl (Fmoc) group at the nitrogen atom and an acetic acid moiety at the 3-position. This compound is commonly used in peptide synthesis as a building block due to its ability to protect the amine group during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid typically involves the following steps:

Fmoc Protection: The piperidine ring is first protected with the Fmoc group. This is usually achieved by reacting piperidine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

Acetic Acid Introduction: The protected piperidine is then reacted with bromoacetic acid or its derivatives to introduce the acetic acid moiety at the 3-position. This step often requires the use of a strong base like sodium hydride to deprotonate the piperidine and facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing side reactions. This may include the use of automated synthesis equipment and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Fmoc-piperidin-3-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The Fmoc group is often removed using piperidine in dimethylformamide (DMF).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Deprotected piperidine derivatives.

Scientific Research Applications

Peptide Synthesis

(S)-(1-Fmoc-piperidin-3-yl)-acetic acid is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective reactions during peptide formation, facilitating the synthesis of complex peptides with high purity.

Key Features:

- Role in SPPS: It protects the amine group during synthesis, enabling the formation of peptide bonds without side reactions.

- Complex Structures: Enables the creation of diverse peptide libraries for drug discovery.

Case Study:

In a study focusing on the synthesis of neuropeptides, researchers successfully incorporated this compound into peptide sequences, demonstrating enhanced potency and selectivity towards biological targets. This was crucial for developing therapeutic agents aimed at neurological disorders .

Drug Development

The compound plays a vital role in designing and developing new pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy and specificity of drug candidates.

Applications:

- Neurological Disorders: Targeting specific pathways involved in conditions such as depression and anxiety.

- Peptide-Based Drugs: Utilized in synthesizing drugs that mimic natural peptides for therapeutic purposes.

Data Table: Drug Development Applications

| Application Area | Description | Examples |

|---|---|---|

| Neurological Disorders | Targeting neurotransmitter systems | Peptides for anxiety treatment |

| Peptide-Based Drugs | Synthesizing drugs that mimic natural peptides | Analgesics, anti-inflammatory agents |

Bioconjugation

Bioconjugation refers to the process of attaching biomolecules to other molecules, which is essential for developing targeted drug delivery systems. This compound facilitates this process by providing reactive sites for conjugation.

Applications:

- Targeted Delivery: Enhances the efficacy of drugs by ensuring they reach specific tissues.

- Imaging Agents: Used to attach imaging agents to therapeutic compounds for better diagnostic capabilities.

Case Study:

Research demonstrated that bioconjugates synthesized using this compound showed improved targeting capabilities in cancer therapy, leading to reduced side effects compared to traditional chemotherapy .

Research in Neuroscience

This compound is extensively used in neuroscience research to study neurotransmitter systems and receptor interactions. Its derivatives are explored for their potential in developing treatments for various neurological disorders.

Key Insights:

- Understanding Mechanisms: Helps researchers elucidate the mechanisms of action of neurological drugs.

- Therapeutic Development: Aids in designing compounds that can effectively interact with specific receptors.

Data Table: Neuroscience Research Applications

| Research Focus | Description | Outcomes |

|---|---|---|

| Neurotransmitter Systems | Investigating interactions with neurotransmitter receptors | Potential new treatments |

| Receptor Interactions | Understanding how drugs bind to their targets | Improved drug design strategies |

Analytical Chemistry

This compound is also used in analytical chemistry to study biomolecular interactions and develop new analytical techniques.

Applications:

- HPLC Techniques: Employed in high-performance liquid chromatography to separate and identify complex mixtures.

- Quality Control: Ensures high-quality results in both research and industry applications.

Case Study:

In a recent analytical study, this compound was utilized to improve separation techniques, resulting in enhanced purity and yield of synthesized peptides .

Mechanism of Action

The primary mechanism of action of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group of the piperidine ring, preventing unwanted side reactions during the synthesis process. The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the peptide chain .

Comparison with Similar Compounds

Similar Compounds

Fmoc-Diphenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Lysine: Used for similar purposes in peptide synthesis and biomaterials development.

Uniqueness

(S)-(1-Fmoc-piperidin-3-yl)-acetic acid is unique due to its specific structure, which combines the protective Fmoc group with a piperidine ring and an acetic acid moiety. This combination provides unique reactivity and stability, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Biological Activity

(S)-(1-Fmoc-piperidin-3-yl)-acetic acid, commonly referred to as Fmoc-Pip(3)-OH, is a synthetic compound notable for its role in peptide synthesis. The compound features a piperidine ring and a carboxylic acid group, which contribute to its utility in various biological and medicinal applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, applications in drug development, and implications in peptide synthesis.

- Molecular Formula : C22H23NO4

- Molecular Weight : 365.43 g/mol

The primary mechanism of action for this compound is its function as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethoxycarbonyl) group protects the amine group of the piperidine ring, preventing unwanted side reactions during peptide assembly. The Fmoc group can be removed under basic conditions, allowing for further functionalization of the peptide chain.

Applications in Peptide Synthesis

This compound is integral to SPPS, facilitating the stepwise addition of amino acids to form peptides. Its incorporation into peptide sequences allows researchers to design peptides with specific biological activities tailored for therapeutic applications. The piperidine moiety enhances binding affinity and selectivity towards biological targets .

Table 1: Applications of this compound

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block in SPPS for creating complex peptide structures. |

| Drug Development | Used in designing new pharmaceutical compounds targeting neurological disorders. |

| Bioconjugation | Facilitates attachment of biomolecules to surfaces or other molecules for targeted drug delivery systems. |

| Neuroscience Research | Helps understand mechanisms of action for various neurological drugs. |

Biological Assays and Therapeutic Potential

Peptides synthesized using this compound have demonstrated significant potential in various biological assays. These assays indicate applicability in developing new therapeutic agents, particularly those targeting neurological conditions . The ability to modify peptides using this compound enhances their potency and metabolic stability.

Case Study: Peptide-Based Drug Development

Recent studies have highlighted the role of this compound in developing peptide-based drugs. For instance, novel derivatives synthesized using this compound showed enhanced activity against specific biological targets, demonstrating its potential as a scaffold for drug design .

Properties

IUPAC Name |

2-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)12-15-6-5-11-23(13-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQZUENRKJILBT-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.